2-(3-Bromo-4-methoxyphenyl)succinic acid
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Overview
Description
2-(3-Bromo-4-methoxyphenyl)succinic acid: is an organic compound with the molecular formula C11H11BrO5 and a molecular weight of 303.11 g/mol . This compound is characterized by the presence of a bromine atom, a methoxy group, and a succinic acid moiety, making it a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromo-4-methoxyphenyl)succinic acid typically involves the bromination of 4-methoxyphenylsuccinic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the aromatic ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using bromine or other brominating agents. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the bromine atom can yield the corresponding phenylsuccinic acid.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products:
Oxidation: Formation of 3-bromo-4-methoxybenzoic acid.
Reduction: Formation of 4-methoxyphenylsuccinic acid.
Substitution: Formation of various substituted phenylsuccinic acids.
Scientific Research Applications
Chemistry: 2-(3-Bromo-4-methoxyphenyl)succinic acid is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals .
Biology: In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-(3-Bromo-4-methoxyphenyl)succinic acid involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a versatile intermediate, participating in various chemical reactions to form desired products . In biological systems, the bromine atom and methoxy group may interact with specific enzymes or receptors, influencing biological pathways .
Comparison with Similar Compounds
- 2-(3-Chloro-4-methoxyphenyl)succinic acid
- 2-(3-Fluoro-4-methoxyphenyl)succinic acid
- 2-(3-Iodo-4-methoxyphenyl)succinic acid
Comparison: Compared to its analogs, 2-(3-Bromo-4-methoxyphenyl)succinic acid is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogens may not. The bromine atom’s size and reactivity can influence the compound’s behavior in both chemical and biological systems .
Properties
IUPAC Name |
2-(3-bromo-4-methoxyphenyl)butanedioic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO5/c1-17-9-3-2-6(4-8(9)12)7(11(15)16)5-10(13)14/h2-4,7H,5H2,1H3,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQKAVFUSDXGCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(=O)O)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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